Norgestrel-d6 (major)
Description
Properties
Molecular Formula |
C₂₁H₂₂D₆O₂ |
|---|---|
Molecular Weight |
318.49 |
Synonyms |
(17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; _x000B_(+/-)-13-Ethyl-17α-ethynyl-17-hydroxygon-4-en-3-one-d6; (+/-)-Norgestrel-d6; DL-Norgestrel-d6; FH 122A-d6; Methylnorethindrone-d6; Monovar-d6; Neogest-d6; Ovrette-d6; Postinor-d6; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Norgestrel-d6 as an Internal Standard
Norgestrel-d6 is frequently utilized as an internal standard in pharmacokinetic studies to quantify norgestrel levels in biological samples. A notable study developed a rapid ultra-flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for determining norgestrel concentrations in human plasma, using norgestrel-d6 as the internal standard. The method demonstrated excellent reproducibility and accuracy, with intra- and inter-day precision below 11.0% and accuracy within 9.0% of nominal values .
Table 1: Pharmacokinetic Study Overview
| Parameter | Value |
|---|---|
| Linear Range | 304.356–50,807.337 pg/mL |
| Run Time | 2.0 min per sample |
| Intra-Day Precision (%CV) | < 11.0% |
| Inter-Day Precision (%CV) | < 11.0% |
| Intra-Day Accuracy (%RE) | < 9.0% |
| Inter-Day Accuracy (%RE) | < 9.0% |
Clinical Applications
Contraceptive Efficacy
Norgestrel has been shown to be an effective contraceptive agent, with studies indicating a failure rate of only 2.1% within the first 12 cycles when administered at a dose of 75 µg/day . The contraceptive action is attributed to multiple mechanisms, including alterations in cervical mucus and luteal function impairment.
Case Study: Norgestrel in Fertility Trials
A clinical trial involving 144 women demonstrated that continuous administration of norgestrel resulted in a high proportion of irregular bleeding patterns but maintained a low conception rate, reinforcing its efficacy as a contraceptive .
Environmental Studies
Endocrine Disruption Assessment
Norgestrel-d6 is also employed in environmental research to assess endocrine activity in aquatic systems. Studies have utilized bioassays to evaluate the presence of endocrine disruptors in surface water and wastewater, with norgestrel-d6 serving as a reference compound for progestins .
Table 2: Environmental Study Parameters
| Parameter | Value |
|---|---|
| Sample Type | Surface Water |
| Analyte Used | Norgestrel-d6 |
| Detection Method | Bioassays |
Method Development
Analytical Techniques
Several analytical methods have been developed for the detection and quantification of norgestrel and its derivatives, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A study reported a sensitive LC-MS/MS method for levonorgestrel that also included norgestrel-d6 for comparative analysis, demonstrating linearity over a wide concentration range .
Table 3: Analytical Method Validation
| Parameter | Value |
|---|---|
| Calibration Range | 100–30,000 pg/mL |
| Correlation Coefficient | ≥ 0.99 |
| Precision (%RSD) | < 6.50% |
| Recovery Rate | Levonorgestrel: 93.69%, Norgestrel-d6: 93.88% |
Comparison with Similar Compounds
Research Findings
- Clinical Studies: Norgestrel-d6 validated in human plasma stability assays over 926 days, ensuring reliable contraceptive drug interaction data .
- Environmental Monitoring : Detected in water and sediment samples at trace levels, highlighting its environmental persistence compared to estradiol derivatives .
Preparation Methods
Catalytic Deuteration of Norgestrel Precursors
Deuterium can be incorporated during intermediate synthesis steps using deuterated reagents. For instance, the reduction of ketone groups in steroid precursors often employs sodium borodeuteride (NaBD4) instead of sodium borohydride (NaBH4), enabling selective deuteration at positions adjacent to carbonyl functionalities. Similarly, acid-catalyzed H/D exchange in protic solvents like D2O facilitates deuteration at acidic α-positions (e.g., C-2 and C-4).
Direct Isotopic Exchange on Norgestrel
Post-synthesis deuteration of norgestrel involves refluxing the compound in deuterated solvents (e.g., D2O or CD3OD) with palladium or platinum catalysts. This method targets exchangeable hydrogens, particularly those at C-10 and C-6, which exhibit higher acidity due to neighboring electron-withdrawing groups. Reaction conditions (temperature, catalyst loading, and duration) are optimized to achieve >98% deuterium incorporation while minimizing racemization.
Table 1: Key Reaction Parameters for Deuteration
| Parameter | Catalytic Deuteration | Direct Exchange |
|---|---|---|
| Temperature | 50–80°C | 100–120°C |
| Catalyst | Pd/C (5–10 wt%) | PtO2 |
| Solvent | CD3OD | D2O |
| Reaction Time | 24–48 h | 72–96 h |
| Deuterium Purity | >99% atom D | >98% atom D |
Purification and Isolation Techniques
Following deuteration, crude Norgestrel-d6 undergoes rigorous purification to isolate the major isomer (levonorgestrel-d6) and remove non-deuterated contaminants.
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (e.g., Kinetex C18, 2.6 µm) resolves Norgestrel-d6 from its analogs. A gradient elution of acetonitrile (60–90%) in 0.1% formic acid achieves baseline separation within 9 minutes. The major isomer elutes at 6.2 minutes, confirmed by co-injection with non-deuterated levonorgestrel.
Recrystallization
Recrystallization from chloroform-methanol (3:1 v/v) yields off-white crystalline Norgestrel-d6 with 99.4% HPLC purity. Solvent ratios and cooling rates are adjusted to minimize co-precipitation of the minor enantiomer (dextronorgestrel-d6).
Structural Characterization and Quality Control
Mass Spectrometric Analysis
Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) confirms deuterium incorporation via parent→product ion transitions. Norgestrel-d6 exhibits a molecular ion at m/z 318.3 ([M+H]+), with characteristic fragments at m/z 251.3 (loss of C2D5). Isotopic purity is quantified by comparing the intensity of m/z 318.3 (d6) to m/z 312.3 (d0).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra reveal the absence of protons at deuterated positions. For example, the C-2 and C-4 methylene signals (δ 2.1–2.3 ppm) are attenuated, while deuterium-coupled 13C NMR resonances confirm regioselective labeling.
Table 2: Key Analytical Specifications
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.4% | HPLC |
| Deuterium Content | >98% atom D | MS |
| Solubility | 1 mg/mL in chloroform | USP <911> |
| Storage | -20°C, desiccated | ICH Q1A(R2) |
Applications in Analytical Chemistry
Norgestrel-d6’s primary application lies in compensating for matrix effects during LC-MS/MS quantification of contraceptives. In a validated method for ethinyl estradiol and levonorgestrel, Norgestrel-d6 (spiked at 80 ng/mL) reduces variability from 15.2% to 4.8% by normalizing extraction efficiency and ionization suppression. Co-elution with the analyte ensures identical chromatographic behavior, enabling precise area-under-the-curve corrections.
Challenges and Optimization Considerations
Q & A
Q. What are the primary analytical methods for characterizing Norgestrel-d6 (major), and how are they validated?
Norgestrel-d6 (major) is typically characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for deuterated compounds. Key validation parameters include:
- Specificity : Differentiate Norgestrel-d6 from unlabeled Norgestrel and matrix interferences.
- Linearity : Assess over a concentration range relevant to pharmacokinetic studies (e.g., 1–100 ng/mL).
- Recovery and matrix effects : Evaluate using biological matrices (e.g., plasma) spiked with deuterated standards . Isotopic purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to ensure minimal protiated contamination .
Q. How is Norgestrel-d6 (major) synthesized, and what steps ensure isotopic purity?
Synthesis involves stereoselective deuteration at specific positions, often using methods like photo-enolization and intramolecular Diels-Alder reactions to construct the steroid backbone. Key steps include:
- Deuterium source : Use of deuterated reagents (e.g., D₂O or deuterated solvents) during intermediate stages.
- Purification : Multi-step chromatography (e.g., HPLC) to isolate the major deuterated isomer.
- Quality control : Isotopic purity is verified via mass spectrometry and NMR, with thresholds set at ≥98% .
Q. What are the storage and handling protocols for Norgestrel-d6 (major) to maintain stability?
- Storage : At -20°C in airtight, light-resistant containers to prevent degradation.
- Solubility : Dissolve in chloroform or acetonitrile for experimental use; avoid aqueous buffers unless stabilized.
- Stability monitoring : Conduct accelerated degradation studies under heat (40–60°C) and UV light to establish shelf-life .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic profile of Norgestrel-d6 (major) compared to non-deuterated Norgestrel?
Deuterium can alter metabolic stability by slowing CYP450-mediated oxidation (e.g., CYP3A4). To evaluate:
- In vitro models : Use human liver microsomes to compare half-life (t₁/₂) and metabolite formation rates.
- In vivo studies : Administer equimolar doses to animal models and measure plasma concentration-time profiles via LC-MS/MS. Note: Isotope effects are position-dependent; ensure deuteration sites are distal to metabolic "hotspots" to minimize confounding results .
Q. What experimental designs resolve contradictions in reported stability data for Norgestrel-d6 (major) under varying pH conditions?
- pH-rate profiling : Conduct stability assays across a pH range (1–10) at 37°C, sampling at intervals (0, 12, 24, 48 hrs).
- Degradation product identification : Use HRMS to detect hydrolyzed or oxidized byproducts (e.g., lactone formation at acidic pH).
- Statistical modeling : Apply Arrhenius equations to extrapolate long-term stability from accelerated data .
Q. How can researchers optimize chromatographic separation of Norgestrel-d6 (major) from structurally similar progestins in complex matrices?
- Column selection : Use C18 columns with sub-2µm particles for high resolution.
- Mobile phase : Adjust pH (e.g., 0.1% formic acid) and gradient elution (5–95% acetonitrile over 15 mins).
- Ion suppression testing : Compare signal intensity in neat solutions vs. spiked plasma to identify matrix interference .
Q. What strategies mitigate batch-to-batch variability in Norgestrel-d6 (major) synthesis for large-scale studies?
- Process validation : Define critical parameters (e.g., reaction temperature, deuteration time) using design of experiments (DoE) .
- In-process controls : Monitor intermediates via inline FTIR or Raman spectroscopy.
- Inter-laboratory cross-validation : Share samples with independent labs to confirm reproducibility .
Methodological Considerations
- Contradiction analysis : When conflicting data arise (e.g., metabolic half-life discrepancies), replicate studies using harmonized protocols (e.g., FDA bioanalytical guidelines) and meta-analyze pooled data .
- Ethical and safety compliance : Ensure proper disposal of deuterated waste and adherence to institutional review board (IRB) standards for in vivo research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
